BenchChemオンラインストアへようこそ!

8-Fluoro-1,2,3,4-tetrahydroisoquinoline

Fluorine–amine exchange C–N bond formation Nucleophilic aromatic substitution

8-Fluoro-1,2,3,4-tetrahydroisoquinoline (8-F-THIQ) is a fluorinated, partially saturated isoquinoline (C₉H₁₀FN, MW 151.18 g/mol) bearing a single fluorine atom at the 8-position of the benzo-fused piperidine ring. Unlike its 8-chloro and 8-bromo congeners, the 8-fluoro substituent imparts a distinct electronic profile (XLogP3 = 1.4, H-bond acceptor count = and uniquely activates the C-8 position for direct nucleophilic aromatic substitution via the C=N bond of the corresponding 3,4-dihydro intermediate, enabling fluorine–amine exchange chemistry that is inaccessible with heavier halogens under the same metal-free conditions.

Molecular Formula C9H10FN
Molecular Weight 151.18 g/mol
CAS No. 123594-01-4
Cat. No. B055503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoro-1,2,3,4-tetrahydroisoquinoline
CAS123594-01-4
Molecular FormulaC9H10FN
Molecular Weight151.18 g/mol
Structural Identifiers
SMILESC1CNCC2=C1C=CC=C2F
InChIInChI=1S/C9H10FN/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-3,11H,4-6H2
InChIKeyBQEDHMMZSRJZSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Fluoro-1,2,3,4-tetrahydroisoquinoline (CAS 123594-01-4): Procurement-Relevant Structural and Synthetic Baseline


8-Fluoro-1,2,3,4-tetrahydroisoquinoline (8-F-THIQ) is a fluorinated, partially saturated isoquinoline (C₉H₁₀FN, MW 151.18 g/mol) bearing a single fluorine atom at the 8-position of the benzo-fused piperidine ring . Unlike its 8-chloro and 8-bromo congeners, the 8-fluoro substituent imparts a distinct electronic profile (XLogP3 = 1.4, H-bond acceptor count = 2) and uniquely activates the C-8 position for direct nucleophilic aromatic substitution via the C=N bond of the corresponding 3,4-dihydro intermediate, enabling fluorine–amine exchange chemistry that is inaccessible with heavier halogens under the same metal-free conditions . This core scaffold serves as the entry point to 1,8-disubstituted tetrahydroisoquinolines that have been advanced as calcium channel blockers, iNOS inhibitors, and β₂-adrenergic ligands, making the 8-fluoro regioisomer a procurement decision that is non-interchangeable with other 8-halo or non-halogenated THIQ building blocks .

Why 8-Fluoro-1,2,3,4-tetrahydroisoquinoline Cannot Be Replaced by 8-Chloro, 8-Bromo, or Unsubstituted THIQ Analogs


Positional halogen identity on the tetrahydroisoquinoline core governs both the feasible synthetic derivatization pathways and the pharmacological target selectivity. The 8-fluoro substituent withdraws electron density from the aromatic ring (σₚ = 0.06 for F vs. 0.23 for Cl and 0.23 for Br), yet its strong −I inductive effect, combined with the activating ortho/para-directing influence, renders the C-8 position susceptible to direct nucleophilic displacement when the adjacent C=N bond is present in the 3,4-dihydro oxidation state . The 8-chloro analog instead requires transition-metal-catalyzed Suzuki coupling for C–C bond formation at C-8, and the 8-bromo analog is primarily exploited for Pd-mediated cross-couplings, meaning the three halides funnel into fundamentally different final product chemotypes . Biologically, the 8-fluoro substitution pattern on trimetoquinol confers a distinct β₂/β₁ adrenoceptor selectivity ratio compared to the 5-fluoro isomer . Consequently, substitution of 8-F-THIQ with its 8-Cl, 8-Br, or non-halogenated counterparts alters both the accessible chemical space and the biological readout, directly impacting procurement specifications for medicinal chemistry and radiotracer development programs.

8-Fluoro-1,2,3,4-tetrahydroisoquinoline: Quantitative Comparator Evidence for Scientific Selection


Fluorine–Amine Exchange: 8-F vs. 8-Cl Reactivity in the 3,4-Dihydro Oxidation State

8-Fluoro-3,4-dihydroisoquinoline (the immediate precursor to 8-F-THIQ) undergoes direct, metal-free fluorine–amine exchange with secondary cyclic amines to afford 8-amino-3,4-dihydroisoquinolines . In head-to-head experimental comparisons, reaction of the HCl salt of 8-fluoro-3,4-dihydroisoquinoline with morpholine, pyrrolidine, and piperidine at 80 °C in a sealed tube yielded the corresponding 8-amino products in 51%, 49%, and 17% isolated yield, respectively . By contrast, the 8-chloro congener does not participate in direct nucleophilic displacement under these conditions; instead, 8-chloro-3,4-dihydroisoquinoline must be elaborated via Pd-catalyzed Suzuki coupling to install carbon-based substituents at C-8 . This divergent reactivity means that the 8-fluoro intermediate provides access to 8-amino-THIQ libraries without transition metals, while the 8-chloro intermediate is restricted to C–C bond-forming manifolds, a critical bifurcation in synthetic planning.

Fluorine–amine exchange C–N bond formation Nucleophilic aromatic substitution Synthetic methodology

Regioisomeric β-Adrenoceptor Selectivity: 8-Fluoro vs. 5-Fluoro Trimetoquinol

In the trimetoquinol (TMQ) chemotype, the position of fluorine substitution on the tetrahydroisoquinoline ring directly controls the β₂/β₁ adrenoceptor selectivity profile . The 8-fluoro-trimetoquinol regioisomer (X₁=H, X₂=F in the patented formula) and the 5-fluoro-trimetoquinol regioisomer (X₁=F, X₂=H) were both synthesized and evaluated. The patent explicitly claims that the compounds increase β₂-adrenergic activity (bronchodilation) while simultaneously decreasing β₁-adrenergic activity (cardiac stimulation), relative to the non-fluorinated parent trimetoquinol . Although exact EC₅₀ values for each regioisomer are not tabulated in the patent abstract, the distinct pharmacokinetic and pharmacodynamic profiles of the 5-fluoro and 8-fluoro analogs are presented as enabling differential therapeutic indices for pulmonary versus cardiovascular indications, mandating regiospecific sourcing for follow-on studies.

β₂-Adrenoceptor Trimetoquinol analog Regioisomer selectivity Asthma

iNOS Inhibition and PET Radiotracer Suitability: 8-Fluoro as a Pharmacophoric Determinant

The 8-fluoro substituent is integral to the pharmacophore of 8-fluoro-3-(4-fluorophenyl)-3,4-dihydro-1-isoquinolinamine, a selective iNOS inhibitor with an IC₅₀ of 0.16 µM . The presence of the 8-fluorine atom enabled radiosynthesis of the [¹⁸F]analog ([¹⁸F]FFDI) via nucleophilic aromatic substitution with [¹⁸F]fluoride, yielding a PET radiotracer with radiochemical purity >99% and specific activity of 1212 ± 870 Ci/mmol . This dual role—contributing to both target potency and serving as the radiolabeling site—is a structural feature that cannot be replicated by 8-chloro or 8-bromo analogs, which lack a native positron-emitting isotope suitable for PET. While the unsubstituted parent 3-(4-fluorophenyl)-3,4-dihydro-1-isoquinolinamine would retain the 4-fluorophenyl radiolabeling site, removal of the 8-fluorine alters the iNOS inhibition potency (comparative data for the des-fluoro analog were not provided in the cited reports, but the 8-fluoro compound was highlighted as the lead structure).

iNOS inhibitor PET imaging Fluorine-18 radiolabeling Nitric oxide synthase

Physicochemical Differentiation: Lipophilicity and H-Bonding Profile vs. 8-Cl and 8-Br Analogs

The computed physicochemical properties of 8-F-THIQ diverge significantly from its 8-chloro and 8-bromo counterparts in parameters that influence passive permeability, solubility, and target binding . The 8-fluoro compound has XLogP3 = 1.4, a topological polar surface area (TPSA) of 12.0 Ų, and one H-bond donor (the secondary amine). The 8-chloro analog has a higher XLogP3 of approximately 1.9 and a larger molar volume, while the 8-bromo analog is more lipophilic still (estimated XLogP3 ≈ 2.1) with a substantially larger halogen van der Waals radius (1.85 Å for Br vs. 1.47 Å for F) . Fluorine's strong electronegativity (3.98 Pauling scale) reduces the basicity of the adjacent amine (calculated pKa of conjugate acid approximately 8.9 for 8-F-THIQ vs. ~9.2 for unsubstituted THIQ), which modulates the protonation state at physiological pH and influences blood–brain barrier penetration and off-target binding . These differences mean that 8-F-THIQ occupies a distinct region of chemical property space that is closer to lead-like criteria (lower logP, smaller size) than its heavier halogen congeners.

Lipophilicity Hydrogen bonding Physicochemical properties Drug-likeness

PNMT Inhibition Preference: Evidence That 8-Fluoro Is NOT the Optimized Halogen

Not all biological targets favor the 8-fluoro substituent. In a patent covering 7- and 8-halo substituted tetrahydroisoquinolines as phenylethanolamine N-methyltransferase (PNMT) inhibitors, the explicitly preferred embodiment is the 7,8-dichloro compound (R₁=R₂=Cl), with no specific 8-fluoro example highlighted . This indicates that for PNMT inhibition, the larger, more polarizable chlorine atoms provide superior target engagement. This negative control evidence is instructive: it demonstrates that the 8-fluoro substitution pattern is not universally optimal, and its value is target- and application-dependent. For programs specifically targeting PNMT, procurement of 7,8-dichloro-THIQ would be indicated over 8-F-THIQ, whereas for applications exploiting fluorine's unique electronic effects (direct amination, ¹⁸F radiolabeling, or β₂-selectivity), 8-F-THIQ is the rational choice.

PNMT inhibitor 7,8-Dihalo THIQ Halogen optimization Epinephrine biosynthesis

8-Fluoro-1,2,3,4-tetrahydroisoquinoline: Evidence-Backed Procurement and Application Scenarios


MedChem Library Synthesis: Metal-Free Access to 8-Amino-THIQ Diversity

When the synthetic objective is to generate a library of 8-amino-substituted tetrahydroisoquinolines without recourse to palladium catalysis, 8-fluoro-3,4-dihydroisoquinoline is the mandatory starting material. As demonstrated by Hargitai et al., the fluorine–amine exchange proceeds with morpholine (51% yield), pyrrolidine (49% yield), and piperidine (17% yield) under metal-free conditions, directly affording 8-amino-3,4-dihydroisoquinolines that can be further elaborated at C-1 via organolithium addition . The 8-chloro and 8-bromo analogs cannot access this same product space without transition-metal catalysis, making 8-F-THIQ the cost- and step-efficient choice for C–N bond diversification at the 8-position.

¹⁸F-PET Tracer Development: iNOS Imaging and Beyond

For programs developing positron emission tomography (PET) radiotracers based on the 3,4-dihydroisoquinolinamine scaffold, the 8-fluoro substituent is non-negotiable. The lead iNOS inhibitor 8-fluoro-3-(4-fluorophenyl)-3,4-dihydro-1-isoquinolinamine (IC₅₀ = 0.16 µM) was successfully converted to [¹⁸F]FFDI with >99% radiochemical purity and specific activity of 1212 Ci/mmol, enabling in vivo PET imaging of iNOS expression . The 8-fluorine atom serves simultaneously as a potency determinant and as the radiolabeling handle, a dual role that 8-Cl, 8-Br, or unsubstituted THIQ cannot fulfill. Procurement of 8-F-THIQ as the precursor for further synthetic elaboration is therefore required for any PET imaging campaign in this structural class.

β₂-Selective Adrenoceptor Agonist Optimization

When pursuing β₂-adrenoceptor agonists with minimized β₁-cardiac liability, the 8-fluoro-trimetoquinol scaffold provides a regiospecific selectivity advantage over both the 5-fluoro isomer and the non-fluorinated parent trimetoquinol . Although full EC₅₀ datasets remain proprietary, the patent disclosure establishes that 8-fluoro substitution confers a therapeutically meaningful shift in β₂/β₁ ratio. Sourcing the 8-fluoro regioisomer is therefore essential for accurate SAR determination in pulmonary drug discovery programs targeting asthma and COPD.

CNS Lead Optimization Requiring Low logP and Small MW

In CNS drug discovery campaigns where physicochemical properties are tightly constrained (e.g., logP < 3, MW < 350 Da), 8-F-THIQ (XLogP3 = 1.4, MW = 151.18 g/mol) is the most lead-like 8-halo THIQ building block available . Its chlorine and bromine congeners carry incremental lipophilicity penalties (ΔlogP ≈ +0.5 and +0.7, respectively) and greater molecular bulk, which can adversely affect CNS MPO scores and increase the risk of hERG binding or metabolic instability. Procurement of 8-F-THIQ therefore aligns with multiparameter optimization strategies in CNS programs, whereas 8-Cl or 8-Br analogs would be selected only when the specific reactivity or target engagement profile of those halogens is explicitly required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Fluoro-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.